molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

Dimethyl malonate

Cat. No. B130434
CAS RN: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Patent
US04443624

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
COC(CCl)=O
Name
Quantity
1.67 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
Name
Type
product
Smiles
COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
COC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
COC(CCl)=O
Name
Quantity
1.67 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
Name
Type
product
Smiles
COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
COC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
COC(CCl)=O
Name
Quantity
1.67 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
Name
Type
product
Smiles
COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
COC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
COC(CCl)=O
Name
Quantity
1.67 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
Name
Type
product
Smiles
COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
COC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5].[CH3:7][O-:8].[Na+].[CH3:10][OH:11]>>[CH3:1][O:2][C:3](=[O:6])[CH2:4][C:7]([O:11][CH3:10])=[O:8].[CH3:1][O:2][C:3](=[O:6])[CH3:4].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Cl:5] |f:1.2|

Inputs

Step One
Name
Quantity
868 g
Type
reactant
Smiles
COC(CCl)=O
Name
Quantity
1.67 kg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
Name
Type
product
Smiles
COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
Name
Type
product
Smiles
COC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.